REACTION_SMILES
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[BH4-:1].[CH3:18][OH:19].[Cl:3][c:4]1[cH:5][cH:6][c:7]([S:10][CH2:11][C:12]([C:13]([CH3:14])([CH3:15])[CH3:16])=[O:17])[cH:8][cH:9]1.[Na+:2]>>[Cl:3][c:4]1[cH:5][cH:6][c:7]([S:10][CH2:11][CH:12]([C:13]([CH3:14])([CH3:15])[CH3:16])[OH:17])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C(=O)CSc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC(C)(C)C(O)CSc1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |